molecular formula C6H9N3O B2591928 2-(Aminomethyl)-6-methylpyrimidin-4-ol CAS No. 1955494-60-6; 5993-90-8; 5993-95-3

2-(Aminomethyl)-6-methylpyrimidin-4-ol

Cat. No.: B2591928
CAS No.: 1955494-60-6; 5993-90-8; 5993-95-3
M. Wt: 139.158
InChI Key: NQUHWZJWGWWYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)-6-methylpyrimidin-4-ol is a heterocyclic organic compound that features a pyrimidine ring substituted with an aminomethyl group at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-methylpyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylpyrimidine with formaldehyde and ammonia, which introduces the aminomethyl group at the 2-position. The reaction is typically carried out under basic conditions, using a solvent such as ethanol or water .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. Catalysts and optimized reaction parameters are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups at the aminomethyl position.

Scientific Research Applications

2-(Aminomethyl)-6-methylpyrimidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: Similar structure but lacks the methyl group at the 6-position.

    6-Methylpyrimidine: Similar structure but lacks the aminomethyl group at the 2-position.

    2-(Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

2-(Aminomethyl)-6-methylpyrimidin-4-ol is unique due to the presence of both the aminomethyl and methyl groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-2-6(10)9-5(3-7)8-4/h2H,3,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUHWZJWGWWYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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